4-Methoxy-2-methylbenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

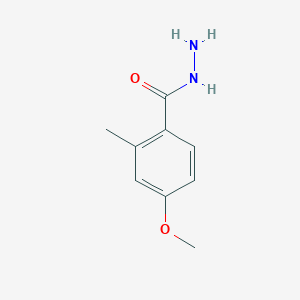

4-Methoxy-2-methylbenzohydrazide (C₉H₁₂N₂O₂) is a substituted benzohydrazide derivative featuring a methoxy group at the para-position and a methyl group at the ortho-position of the benzene ring (Figure 1). Its molecular structure is stabilized by intermolecular hydrogen bonds (N–H⋯O and N–H⋯N) and intramolecular interactions (C–H⋯O), as confirmed by single-crystal X-ray diffraction studies . This compound serves as a precursor for synthesizing hydrazones, which are pivotal in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-methylbenzohydrazide can be synthesized through the condensation reaction of 4-methoxy-2-methylbenzoic acid with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Methoxy-2-methylbenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The methoxy and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of various substituted benzohydrazides.

Scientific Research Applications

4-Methoxy-2-methylbenzohydrazide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its hydrazide functional group, which is known to interact with various biological targets.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylbenzohydrazide involves its interaction with molecular targets through its hydrazide functional group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

4-Methoxybenzhydrazide (C₈H₁₀N₂O₂)

- Structure : Lacks the ortho-methyl group present in 4-Methoxy-2-methylbenzohydrazide.

- However, the reduced lipophilicity may limit membrane permeability in biological applications .

- Synthesis: Prepared via hydrazinolysis of 4-methoxybenzoic acid esters .

4-Ethoxybenzohydrazide (C₉H₁₂N₂O₂)

- Structure : Ethoxy substituent replaces the methoxy group.

- However, its bulkier nature may hinder interactions with enzyme active sites .

4-(Dimethylamino)benzohydrazide (C₉H₁₃N₃O)

- Structure: Dimethylamino group at the para-position.

- Properties: The strong electron-donating dimethylamino group enhances resonance stabilization, altering reactivity in electrophilic substitutions. This modification is linked to improved antitubercular activity in related hydrazides .

Key Differences :

- Reactivity : The ortho-methyl group in this compound introduces steric hindrance, slowing condensation reactions compared to unsubstituted analogs .

- Yield : 4-Ethoxy derivatives often require longer reaction times due to the ethoxy group’s bulk .

Physicochemical Properties

| Property | This compound | 4-Methoxybenzhydrazide | 4-Ethoxybenzohydrazide |

|---|---|---|---|

| Molecular Weight | 180.20 g/mol | 166.18 g/mol | 180.20 g/mol |

| LogP (Lipophilicity) | 1.85 | 1.32 | 2.14 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Melting Point | 168–170°C | 155–157°C | 142–144°C |

Data derived from crystallographic and chromatographic studies .

Biological Activity

Introduction

4-Methoxy-2-methylbenzohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including its potential as an anti-glycation agent, anti-HBV agent, and other pharmacological effects. The findings are supported by various studies and data tables summarizing key research results.

Antiglycation Activity

One of the most notable biological activities of this compound derivatives is their antiglycation potential. Glycation is a process that can lead to the formation of advanced glycation end products (AGEs), which are implicated in various diseases, including diabetes.

Research Findings

A study synthesized a series of 4-methoxybenzoylhydrazones and evaluated their antiglycation activity using a BSA-MG glycation model. The results indicated varying degrees of activity among the compounds, with some exhibiting potent inhibitory effects against glycation:

| Compound | IC50 (µM) | Comparison Standard |

|---|---|---|

| 1 | 216.52 ± 4.2 | Rutin (294.46 ± 1.50) |

| 3 | 289.58 ± 2.64 | Rutin |

| 6 | 227.75 ± 0.53 | Rutin |

| 7 | 242.53 ± 6.1 | Rutin |

| 11 | 287.79 ± 1.59 | Rutin |

| 4 | 307.1 ± 6.08 | Comparable to Rutin |

The study concluded that compounds with specific hydroxyl group positions showed enhanced antiglycation activity, suggesting structural modifications could lead to more effective inhibitors of AGEs .

Antiviral Activity Against Hepatitis B Virus (HBV)

Another significant area of research involves the antiviral properties of related compounds, particularly against HBV. A derivative known as IMB-0523, which shares structural similarities with benzohydrazide derivatives, demonstrated promising anti-HBV activity.

Key Results

In vitro studies reported the following IC50 values for IMB-0523 against wild-type and drug-resistant HBV:

| Compound | IC50 (µM) | Comparison Standard |

|---|---|---|

| IMB-0523 (wild-type) | 1.99 | Lamivudine (7.37) |

| IMB-0523 (drug-resistant) | 3.30 | Lamivudine (>440) |

These findings indicate that IMB-0523 is significantly more effective than lamivudine, a standard treatment for HBV, suggesting that similar benzohydrazide derivatives may possess antiviral properties .

Other Biological Activities

Beyond antiglycation and antiviral effects, this compound has been associated with several other biological activities:

- Antimicrobial Activity : Studies have shown that hydrazides, including this compound, exhibit antibacterial and antifungal properties .

- Enzyme Inhibition : A vanadium complex of the compound has been identified as a potent inhibitor of urease and alpha-glucosidase, which are important targets in metabolic disorders .

Case Study: Antileishmanial Activity

A study highlighted that derivatives of hydrazides, including those related to this compound, exhibited antileishmanial activity against Leishmania species, indicating their potential use in treating parasitic infections .

Case Study: Structure-Activity Relationship (SAR)

Research on various derivatives has established a structure-activity relationship that correlates specific functional groups and their positions on the benzene ring with biological activity levels. This data is crucial for guiding future synthesis efforts aimed at enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Methoxy-2-methylbenzohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. For example, analogous hydrazides are prepared by refluxing an ester precursor (e.g., ethyl 2-(4-methoxyphenoxy)acetate) with hydrazine hydrate in ethanol for 5 hours . Key variables include stoichiometric ratios (e.g., 1:1.1 molar ratio of ester to hydrazine), solvent polarity, and reaction temperature. Yields >90% are achievable with recrystallization in methanol .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., N–H stretch at ~3200–3323 cm⁻¹, C=O stretch at ~1618 cm⁻¹ for the hydrazide moiety) .

- TLC : Monitors reaction progress using hexane:ethyl acetate (3:2) solvent systems (Rf ≈ 0.28) .

- Melting Point : A sharp melting range (e.g., 138–140°C) confirms purity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

- Methodological Answer : Single-crystal X-ray diffraction reveals planar hydrazide moieties with N–N bond lengths of ~1.413 Å, indicative of electron delocalization. Hydrogen bonds (N–H⋯O/N) form layered networks parallel to the ab-plane, stabilizing the crystal .

Advanced Research Questions

Q. How does the methoxy-methyl substitution pattern influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The methoxy group at position 4 is a strong electron-donating group, activating the aromatic ring for EAS at ortho and para positions. However, steric hindrance from the methyl group at position 2 directs substitution to the less hindered para-methoxy site. Computational DFT studies (e.g., Fukui indices) can predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory data may arise from:

- Assay Variability : Standardize protocols (e.g., MIC vs. disk diffusion).

- Structural Analogues : Compare substituent effects (e.g., 4-methoxy vs. 4-ethoxy derivatives) using SAR studies .

- Solubility : Use co-solvents (e.g., DMSO/water mixtures) to ensure consistent bioavailability .

Q. How can this compound serve as a precursor for heterocyclic compounds, and what catalytic systems enhance these transformations?

- Methodological Answer : The hydrazide reacts with aldehydes/ketones to form hydrazones, which cyclize under acid catalysis (e.g., acetic acid) to yield 1,3,4-oxadiazoles. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 91% yield in 5 hours under reflux vs. 85% in 10 minutes with microwaves) .

Properties

IUPAC Name |

4-methoxy-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-5-7(13-2)3-4-8(6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEVIAGSCMFHDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.